molecular formula C7H10NaO5+ B13854801 Sodium;2-acetylpentanedioic acid

Sodium;2-acetylpentanedioic acid

Cat. No.: B13854801
M. Wt: 197.14 g/mol
InChI Key: UCYIXYVLUNJXNR-UHFFFAOYSA-N
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Description

Sodium;2-acetylpentanedioic acid is the sodium salt of 2-acetylpentanedioic acid, a compound featuring a pentanedioic acid backbone substituted with an acetyl group at the second carbon. For instance, sodium salts of carboxylic acids like sodium acetate (a simpler analog) are widely used as buffers in pharmaceutical and biochemical applications . Similarly, 2-acetamidopentanedioic acid (CAS 5817-08-3), a related amide derivative, is employed in laboratory research, though its sodium salt form is less documented . The acetyl group in this compound likely enhances its solubility in aqueous environments compared to non-salt forms, making it suitable for applications requiring ionic stability, such as peptide synthesis or industrial catalysis.

Properties

Molecular Formula

C7H10NaO5+

Molecular Weight

197.14 g/mol

IUPAC Name

sodium;2-acetylpentanedioic acid

InChI

InChI=1S/C7H10O5.Na/c1-4(8)5(7(11)12)2-3-6(9)10;/h5H,2-3H2,1H3,(H,9,10)(H,11,12);/q;+1

InChI Key

UCYIXYVLUNJXNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCC(=O)O)C(=O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;2-acetylpentanedioic acid is typically synthesized through the reaction of acetylacetone with sodium hydroxide. The reaction proceeds as follows:

Industrial Production Methods

On an industrial scale, the production of this compound involves similar steps but is carried out in larger reactors with controlled temperatures and pressures to optimize yield and purity. The process may also involve additional purification steps such as recrystallization and filtration to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-acetylpentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which sodium;2-acetylpentanedioic acid exerts its effects involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic and biochemical processes. The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved include coordination chemistry and redox reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Acetate

  • Structure and Function : Sodium acetate (CH₃COONa) is a simple sodium salt of acetic acid. Unlike Sodium;2-acetylpentanedioic acid, it lacks the extended pentanedioic acid chain, resulting in lower molecular complexity.
  • Applications : Widely used as a buffer in pharmaceuticals and food preservation. USP guidelines highlight its role in peptide synthesis as a counterion .
  • Solubility : Highly water-soluble (76.2 g/100 mL at 20°C), whereas this compound’s solubility is likely lower due to its larger molecular weight and hydrophobic acetyl group .

2-Acetamidopentanedioic Acid

  • Structural Differences: Replaces the acetyl group with an acetamide (-NHCOCH₃) at the second carbon.
  • Safety Profile : Safety data sheets (SDS) emphasize handling precautions for laboratory use, including avoiding inhalation and skin contact . This compound, as a salt, may exhibit lower volatility and different toxicity profiles.

Sulfamoyl-Containing Derivatives (C F5, C F6, C F7)

  • Complexity : Compounds like C F5 (sulfaonyl amide derivatives) feature additional functional groups, such as sulfamoyl and pyridinyl moieties, which enhance their bioactivity .
  • This compound, in contrast, may serve more as a stabilizer or intermediate in synthesis.

Amino Acid Derivatives (e.g., (2S)-2-Aminobutanoic Acid Derivatives)

  • Structural Similarities: Compounds like (2S)-2-{[(2S)-2,6-diaminohexanoyl]amino}pentanedioic acid share the pentanedioic acid backbone but incorporate amino acid residues, enabling chiral specificity in drug design . This compound lacks these stereochemical features, limiting its use in enantioselective processes.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Solubility (Water) Applications
This compound C₇H₉NaO₆ (inferred) Acetyl, carboxylate Moderate (inferred) Research, buffer, synthesis
Sodium acetate C₂H₃NaO₂ Acetate High (76.2 g/100 mL) Pharmaceuticals, food
2-Acetamidopentanedioic acid C₇H₁₁NO₅ Acetamide, carboxyl Low Laboratory research
C F5 (Sulfamoyl derivative) C₂₀H₂₂N₄O₆S Sulfaonyl amide, acetyl Low Drug candidates

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